molecular formula C16H23N3O2S B3013722 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448137-19-6

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B3013722
CAS RN: 1448137-19-6
M. Wt: 321.44
InChI Key: SLPFXTHNWYTOIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which leads to the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Although the target compound is not a spiro compound, the use of piperidinones and the formation of a pyrazine oxide moiety suggest that similar synthetic strategies could be applicable.

Molecular Structure Analysis

The molecular structure of the target compound likely features a piperidine ring, a pyrazine oxide moiety, and a cyclopentylthio group. The piperidine and pyrazine components are common in compounds with potential pharmacological activities, as seen in the synthesis of pyrazoline and pyrimidine derivatives . The presence of these moieties in the target compound suggests it may also possess interesting biological properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound. However, the synthesis of related compounds involves reactions such as condensation, cycloaddition, and refluxing with catalysts like piperidine . These reactions are fundamental in heterocyclic chemistry and could be relevant to the synthesis and reactivity of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone are not discussed in the provided papers, the properties of similar compounds can be inferred. Heterocyclic compounds containing piperidine and pyrazine structures often exhibit significant pharmacological activities, including analgesic and antiparkinsonian effects . The substituents on these rings can greatly influence the compound's solubility, stability, and reactivity.

Relevant Case Studies

The provided papers do not mention case studies involving the specific compound of interest. However, the pharmacological screening of related compounds has shown promising results, with some exhibiting analgesic and antiparkinsonian activities comparable to known drugs . These findings highlight the potential of heterocyclic compounds in therapeutic applications, which could extend to the compound if it shares similar structural features.

Scientific Research Applications

Cytochrome P450 Inhibitors

  • Chemical inhibitors of cytochrome P450 isoforms : This study reviews the potency and selectivity of chemical inhibitors of the major human hepatic CYP isoforms, highlighting their importance in deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

  • Recent patents of dipeptidyl peptidase IV inhibitors : This review covers DPP IV inhibitor patents, highlighting their importance in the treatment of type 2 diabetes mellitus and the search for molecules that inhibit GLP-1 and GIP degradation without affecting the activity of the protease in other substrates (Mendieta et al., 2011).

Heterocyclic Compounds in Medicinal Chemistry

  • Pyrazine derivatives as potential active compounds : Pyrazine derivatives are highlighted for their diverse pharmacological properties, such as antibacterial, antifungal, anti-inflammatory, and anticancer activities, showcasing the broad interest in researching these compounds for therapeutic applications (Ferreira & Kaiser, 2012).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFXTHNWYTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

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